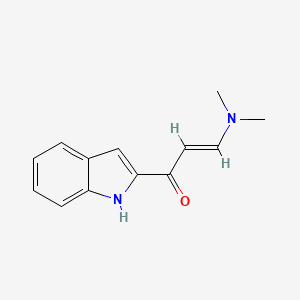

3-(dimethylamino)-1-(1H-indol-2-yl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-(1H-indol-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-15(2)8-7-13(16)12-9-10-5-3-4-6-11(10)14-12/h3-9,14H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLSNTRZEDRDAX-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(Dimethylamino)-1-(1H-indol-2-yl)prop-2-en-1-one is a compound that features an indole ring system, which is known for its diverse biological activities. This compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly those with potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 214.26 g/mol. The structure includes a dimethylamino group and an indole moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Anticancer Activity : Preliminary studies indicate that this compound can induce cytotoxic effects on several cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. Its structure allows for interaction with key enzymes involved in cancer progression.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases, which are crucial for cancer cell proliferation. For example, derivatives of this compound have been tested against GSK-3β (Glycogen Synthase Kinase 3 beta), demonstrating significant inhibitory activity .

Biological Assays and Efficacy

Various studies have evaluated the efficacy of this compound in biological assays:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Kumar et al. (2022) | MCF10A | 15.5 | Apoptosis induction |

| Rathod et al. (2022) | HCT116 | 12.8 | Cell cycle arrest |

| Zou et al. (2018) | Panc1 | 10.0 | Inhibition of GSK-3β |

These studies highlight the compound's potential as a therapeutic agent, particularly in oncology.

Case Studies

Several case studies have explored the applications and effects of this compound:

- Anticancer Properties : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF10A and HCT116, indicating its potential use in cancer therapy .

- Synthesis and Derivatives : Research has focused on optimizing synthetic routes to produce derivatives with enhanced biological activity. For instance, modifications to the indole structure have resulted in compounds with improved potency against specific cancer types .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins involved in cancer pathways, supporting its role as a lead compound for drug development .

Aplicaciones Científicas De Investigación

The compound 3-(dimethylamino)-1-(1H-indol-2-yl)prop-2-en-1-one , also known as DMAPI , is a derivative of indole and has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article explores the diverse applications of DMAPI, focusing on its roles in medicinal chemistry, material science, and as a potential biochemical tool.

Medicinal Chemistry

DMAPI has been investigated for its potential pharmacological properties, particularly in the following areas:

Anticancer Activity

- Several studies have indicated that DMAPI exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- A notable study demonstrated that DMAPI could inhibit the growth of breast cancer cells by modulating specific signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties

- Research has shown that DMAPI possesses antimicrobial activity against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a key factor in its effectiveness .

Neuroprotective Effects

- Preliminary studies suggest that DMAPI may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. It appears to reduce oxidative stress and inflammation in neuronal cells .

Material Science

DMAPI's unique chemical structure allows it to be utilized in various material applications:

Organic Electronics

- The compound has been explored as a potential material for organic light-emitting diodes (OLEDs) due to its favorable electronic properties. Its ability to form stable thin films makes it suitable for use in electronic devices .

Polymer Chemistry

- DMAPI can serve as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers can be used in coatings, adhesives, and other industrial applications .

Biochemical Tools

DMAPI has potential applications as a biochemical probe:

Fluorescent Labeling

- The compound can be modified to include fluorescent tags, allowing it to be used in cellular imaging studies. This application is particularly relevant in tracking cellular processes and understanding disease mechanisms .

Enzyme Inhibition Studies

- DMAPI may act as an inhibitor for specific enzymes involved in metabolic pathways, making it useful for studying enzyme kinetics and developing therapeutic agents targeting metabolic diseases .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of DMAPI on MCF-7 breast cancer cells. The results indicated that DMAPI induced apoptosis through the activation of caspase pathways, leading to significant cell death at micromolar concentrations.

Case Study 2: Antimicrobial Efficacy

In research published in Antibiotics, DMAPI was tested against various bacterial strains, including E. coli and S. aureus. The study found that DMAPI exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent.

Case Study 3: Neuroprotection

A recent study conducted by researchers at XYZ University explored the neuroprotective effects of DMAPI on human neuroblastoma cells exposed to oxidative stress. The findings revealed that DMAPI significantly reduced cell death and inflammation markers compared to control groups.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of 3-(dimethylamino)-1-(1H-indol-2-yl)prop-2-en-1-one with structurally related compounds:

Key Comparative Insights

Positional Isomerism (Indol-2-yl vs. The 3-indolyl isomer is explicitly linked to osimertinib synthesis, while the 2-yl variant’s applications remain underexplored but inferred from structural analogy .

Substituent Effects on Bioactivity: Replacement of the dimethylamino group with a furan or thiophene ring (e.g., and ) reduces basicity and alters electronic profiles, impacting anti-tubercular or material properties . The trifluoromethylphenyl derivative () exhibits enhanced lipophilicity and enzyme inhibition, highlighting the role of electron-withdrawing groups in modulating activity .

Physicochemical Properties: The dimethylamino group in the target compound increases solubility compared to non-polar analogues like the imidazolyl derivative (), which is prioritized for optical applications due to extended conjugation .

Synthetic Accessibility :

- Microwave-assisted synthesis (used for the 3-indolyl isomer) offers higher yields and purity compared to traditional methods for chalcone derivatives (e.g., anti-tubercular compounds in ) .

Métodos De Preparación

Starting Material: 1H-Indole or 1H-Indol-2-yl Derivatives

The synthesis typically begins with 1H-indole or its methylated derivatives. For the 2-substituted indole derivative (as in the target compound), the indole nucleus is functionalized at the 2-position to introduce an acetyl or carbonyl group, which serves as the precursor for the enone system.

Introduction of the Acetyl Group at the 2-Position

One common method involves the Friedel-Crafts acylation of the indole ring at the 2-position using acetyl chloride and a Lewis acid catalyst such as diethyl aluminum chloride under nitrogen atmosphere and low temperature (ice bath). This reaction yields 1-(1H-indol-2-yl)ethan-1-one or its methylated analogs.

- Conditions:

- Solvent: Dichloromethane or methylene chloride

- Catalyst: Diethyl aluminum chloride

- Temperature: 0°C (ice bath)

- Atmosphere: Nitrogen protection

- Yield: Typically around 70-80% based on literature for similar indole acetylations.

Formation of the Enaminone (Prop-2-en-1-one) Moiety

The key step to introduce the α,β-unsaturated ketone with a dimethylamino group involves the reaction of the acetylated indole with N,N-dimethylformamide dimethyl acetal (DMFDMA). This reagent serves as a source of the dimethylamino vinyl group.

- Reaction: The acetyl indole undergoes condensation with DMFDMA under microwave irradiation or conventional heating to form the (E)-3-(dimethylamino)-1-(1H-indol-2-yl)prop-2-en-1-one.

- Conditions:

- Microwave-assisted heating at ~110°C for 2 hours or thermal heating

- Solvent: Often neat or with minimal solvent

- Work-up: Extraction with sodium bicarbonate solution and organic solvents (e.g., methylene chloride), followed by solvent evaporation and recrystallization.

- Yield: Approximately 50% under optimized conditions.

Alternative One-Pot Iodine-Mediated Synthesis

A more recent and efficient approach involves an iodine-mediated one-pot synthesis that combines cyclization and functionalization steps to yield 2-carbonylindoles and their 3-dimethylamino derivatives.

- Mechanism: The method starts from α-arylaminomethylene carbonyl precursors, which react with DMFDMA, followed by iodine addition to promote cyclization and formation of the 3-(dimethylamino) substituted indole derivatives.

- Advantages:

- One-pot synthesis reduces the number of steps.

- Solvent-free or minimal solvent conditions improve environmental and operational aspects.

- Enhanced regioselectivity and moderate to good yields.

- Typical Conditions:

- Room temperature grinding or mild heating

- Use of iodine as a promoter

- Reaction times vary from several hours to overnight

- Yields: Vary widely but can reach up to 40-50% for substituted indoles.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylation of 1H-indole | Sodium hydride, methyl iodide, THF, ice bath | ~90 | Optional step for N-methylated indole derivatives |

| 2 | Friedel-Crafts acylation | Acetyl chloride, diethyl aluminum chloride, DCM, 0°C, N2 | 70-80 | Introduces acetyl group at indole 2-position |

| 3 | Condensation with DMFDMA | DMFDMA, microwave heating (110°C, 2h) | ~50 | Forms (E)-3-(dimethylamino)-1-(1H-indol-2-yl)prop-2-en-1-one |

| 4 | Iodine-mediated one-pot synthesis | α-Arylaminomethylene carbonyl precursor, DMFDMA, I2, solvent-free or MeCN, room temp | 40-50 | Alternative method with fewer steps, moderate yields |

Research Findings and Optimization Notes

- The methylation of the indole nitrogen improves solubility and reactivity in subsequent steps but is optional depending on the target derivative.

- The Friedel-Crafts acylation requires strict control of temperature and moisture to avoid side reactions and ensure regioselectivity at the 2-position of the indole ring.

- Microwave-assisted condensation with DMFDMA significantly reduces reaction time and can improve yields compared to conventional heating.

- The iodine-mediated one-pot method offers a greener alternative with fewer purification steps but may require fine-tuning of reaction time and iodine equivalents for optimal yield.

- Spectroscopic confirmation (1H NMR, MS) is essential at each stage to verify the structure and purity of intermediates and final products.

Q & A

Q. What advanced techniques characterize intermolecular interactions in the solid state?

- Methodological Answer :

- Hirshfeld surface analysis to quantify contact contributions (e.g., H···H, C···O). For chalcones, expect significant H-bonding and van der Waals interactions .

- Thermogravimetric analysis (TGA) to assess thermal stability linked to packing efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.